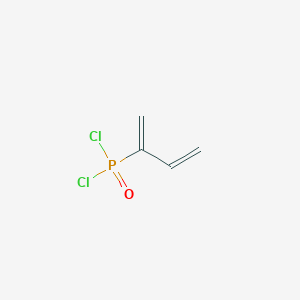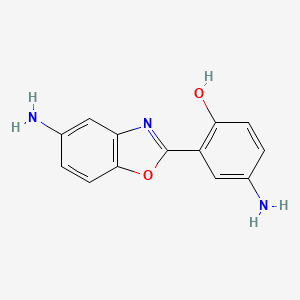![molecular formula C32H40O2 B14459850 [1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester CAS No. 70116-35-7](/img/structure/B14459850.png)
[1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-carboxylic acid, 4’-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester: is a complex organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by its biphenyl core structure, which is substituted with a carboxylic acid group, an octyl chain, and a phenyl ester group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester typically involves multiple steps, starting with the preparation of the biphenyl core. The carboxylic acid group is introduced through a Friedel-Crafts acylation reaction, followed by esterification to attach the phenyl ester group. The octyl chain is then added via a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, organic solvents, and elevated temperatures to facilitate the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as Lewis acids (e.g., aluminum chloride) are commonly used to enhance reaction rates and yields. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ester group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of liquid crystals and organic semiconductors.
Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine: The compound and its analogs are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound is used in the formulation of specialty polymers and as an additive in lubricants to enhance performance.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl core provides a rigid scaffold that can fit into the active sites of enzymes, while the functional groups can form hydrogen bonds or hydrophobic interactions with the target. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-hexyl-, 4-[(2S)-2-methylbutyl]phenyl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-decyl-, 4-[(2S)-2-methylbutyl]phenyl ester
Comparison: Compared to its analogs with shorter or longer alkyl chains, [1,1’-Biphenyl]-4-carboxylic acid, 4’-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester exhibits a balance of hydrophobicity and steric bulk that can enhance its binding affinity and selectivity for certain molecular targets. This makes it a unique and valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
70116-35-7 |
|---|---|
Formule moléculaire |
C32H40O2 |
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
[4-[(2S)-2-methylbutyl]phenyl] 4-(4-octylphenyl)benzoate |
InChI |
InChI=1S/C32H40O2/c1-4-6-7-8-9-10-11-26-12-16-28(17-13-26)29-18-20-30(21-19-29)32(33)34-31-22-14-27(15-23-31)24-25(3)5-2/h12-23,25H,4-11,24H2,1-3H3/t25-/m0/s1 |
Clé InChI |
YNJUMESZHDXQSZ-VWLOTQADSA-N |
SMILES isomérique |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C[C@@H](C)CC |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



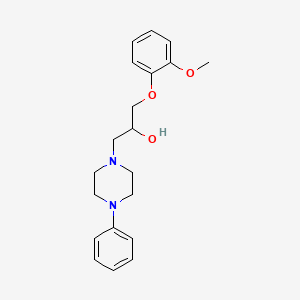
![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide](/img/structure/B14459782.png)
![Phosphanetriyltris[(naphthalen-1-yl)methanone]](/img/structure/B14459784.png)
![3-[(3-Nitrophenyl)sulfanyl]-1H-indole](/img/structure/B14459787.png)
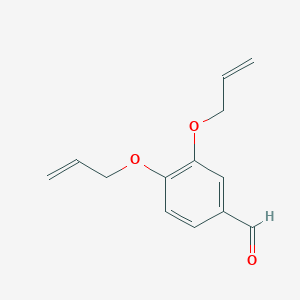
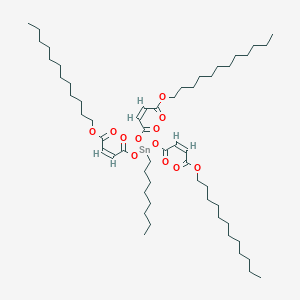

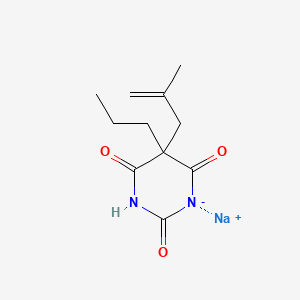

![3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14459831.png)
![4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde](/img/structure/B14459837.png)
